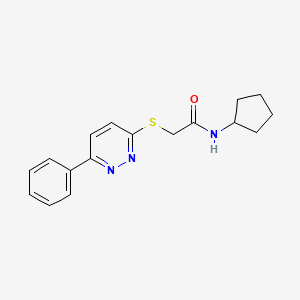

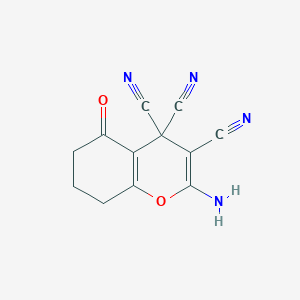

![molecular formula C7H11NO2 B2937864 2-[(2-Furylmethyl)amino]ethanol CAS No. 4439-22-9](/img/structure/B2937864.png)

2-[(2-Furylmethyl)amino]ethanol

Descripción general

Descripción

2-[(2-Furylmethyl)amino]ethanol, also known as Furfurylamine ethanol, is an organic compound with the chemical formula C7H11NO2. It has a molecular weight of 141.17 .

Molecular Structure Analysis

The InChI code for 2-[(2-Furylmethyl)amino]ethanol is 1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 . The molecular structure can be further analyzed using this InChI code.Physical And Chemical Properties Analysis

2-[(2-Furylmethyl)amino]ethanol has a molecular weight of 141.17 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Amino Sugars

2-[(2-Furylmethyl)amino]ethanol has been utilized in the synthesis of amino sugars such as (L)-daunosamine, demonstrating its versatility as a precursor for complex organic synthesis. For example, it has been converted into various amino sugar derivatives through intramolecular cyclization, highlighting its potential in the synthesis of valuable compounds from non-carbohydrate precursors (Sammes & Thetford, 1988).

Asymmetric Synthesis

Researchers have explored de novo asymmetric synthesis methods using 2-[(2-Furylmethyl)amino]ethanol to produce optically pure compounds. This includes the development of practical preparation methods for 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol and its derivatives, leveraging asymmetric reduction techniques to achieve high enantiomeric excess, which is crucial for the production of chiral intermediates (O'Doherty et al., 2008).

Chemoenzymatic Approaches

The compound has been the subject of chemoenzymatic studies, such as in the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol. A two-step synthesis involving a highly enantioselective cyanohydrin reaction followed by sodium borohydride reduction has been developed, showcasing the role of biocatalysis in creating stereogenic centers and the compound's application in scalable, stereoselective synthesis processes (Purkarthofer et al., 2006).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues and are components of lecithin . They are used as surfactants and to remove CO2 and H2S from natural gas and other gases .

Mode of Action

It’s known that similar compounds, such as ethanolamines, interact with their targets to facilitate the removal of co2 and h2s from gases .

Biochemical Pathways

It’s known that similar compounds, such as ethanolamines, play a crucial role in the formation of lecithin, a type of phospholipid essential for cell membranes .

Pharmacokinetics

It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues .

Action Environment

It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues and can interact with their environment to facilitate the removal of co2 and h2s from gases .

Propiedades

IUPAC Name |

2-(furan-2-ylmethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERSIOJMHRGFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Furylmethyl)amino]ethanol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)

![4-(4-Ethynylphenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2937795.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)

![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)